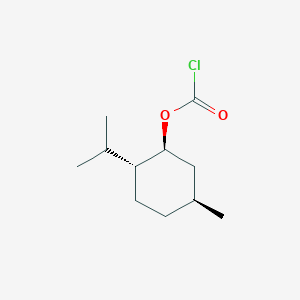

(1S)-(+)-Menthyl chloroformate

描述

The exact mass of the compound (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl carbonochloridate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUPCUCGVCGPPA-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701138530 | |

| Record name | Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-54-3 | |

| Record name | Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S)-(+)-Menthyl Chloroformate: A Technical Guide to Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-(+)-Menthyl chloroformate is a valuable chiral reagent widely utilized in organic synthesis, particularly for the derivatization of amines and alcohols, and as a chiral auxiliary in asymmetric transformations. Its rigid cyclohexane (B81311) backbone, derived from naturally abundant (+)-menthol, provides a well-defined stereochemical environment, enabling the separation of enantiomers and the diastereoselective synthesis of new chiral centers. This technical guide provides an in-depth overview of the structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and key applications are presented, alongside a discussion of its relevance in drug development, including the pharmacological activities of related menthyl derivatives and their interaction with biological signaling pathways.

Structure and Stereochemistry

This compound, a derivative of the monoterpene (+)-menthol, possesses a complex stereochemical structure that is fundamental to its utility in asymmetric synthesis.

IUPAC Name: [(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl] chloroformate[1]

Molecular Structure: The molecule consists of a chloroformate group attached to the hydroxyl oxygen of a menthyl moiety. The cyclohexane ring of the menthyl group adopts a stable chair conformation with the large isopropyl and methyl groups in equatorial positions to minimize steric strain. This rigid conformational preference is crucial for predictable stereochemical outcomes in reactions where it is employed as a chiral auxiliary.

Stereochemistry: The stereochemistry of this compound is defined by three chiral centers on the cyclohexane ring, designated according to the Cahn-Ingold-Prelog priority rules. The absolute configurations are 1S, 2R, and 5S. The "(+)" prefix indicates that it is dextrorotatory, rotating plane-polarized light to the right.

Below is a 2D representation of the chemical structure, followed by a 3D conformational diagram generated using the DOT language to illustrate the key stereochemical features.

Caption: 2D Chemical Structure of this compound.

Caption: 3D Conformational Representation of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉ClO₂ | [1][2][3] |

| Molecular Weight | 218.72 g/mol | [1][2][3] |

| CAS Number | 7635-54-3 | [2][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 108-109 °C at 11 mmHg | [2] |

| Density | 1.031 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.458 | [2] |

| Optical Rotation ([α]20/D) | +83° (c=1 in chloroform) | [2] |

| Enantiomeric Excess (ee) | ≥97% (GLC) | [2] |

Table 2: Safety Information

| Hazard | Description |

| GHS Pictograms | Corrosion, Acute Toxicity |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. |

| Precautionary Statements | P261, P280, P305+P351+P338, P310 |

| Storage | Store at 2-8°C in a dry, well-ventilated place. |

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of (+)-menthol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). The following is a general protocol adapted from the synthesis of the enantiomer.

Materials:

-

(+)-Menthol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Toluene (B28343) (anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of pyridine in anhydrous toluene is added dropwise to a stirred solution of triphosgene in anhydrous toluene at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred for 15 minutes at 0 °C.

-

A solution of (+)-menthol in anhydrous toluene is then added slowly via a dropping funnel.

-

The reaction is allowed to warm to room temperature and stirred for 15 hours.

-

The reaction mixture is then diluted with water and extracted with toluene.

-

The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound as an oil, which can be used in the next step without further purification.

Caption: General workflow for the synthesis of this compound.

Chiral Derivatization of Amines for HPLC Analysis

This compound is an effective chiral derivatizing agent for the analysis of enantiomeric mixtures of amines and amino acids by HPLC. The reaction converts the enantiomers into diastereomers, which can be separated on a standard achiral column.

Materials:

-

Racemic amine or amino acid

-

This compound

-

Aqueous sodium bicarbonate solution (e.g., 1 M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the racemic amine/amino acid in the aqueous sodium bicarbonate solution.

-

Add a solution of this compound in DCM to the aqueous solution.

-

Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The resulting mixture of diastereomeric carbamates can be analyzed directly by HPLC.

Caption: Workflow for chiral derivatization of amines using this compound.

Applications in Asymmetric Synthesis

The primary application of this compound in preparative organic synthesis is as a chiral auxiliary. By temporarily attaching the menthyl group to a prochiral substrate, one can induce diastereoselectivity in a subsequent chemical transformation. The steric bulk of the menthyl group effectively shields one face of the reactive center, directing the approach of reagents to the less hindered face.

A common strategy involves the formation of an N-acylcarbamate from an amine, which can then undergo diastereoselective alkylation or other transformations at the α-position. The menthyl auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.

While a specific, detailed protocol for a complex asymmetric synthesis using this compound is highly dependent on the substrate and desired transformation, the principles of its application are well-established with related menthol-derived auxiliaries. The diastereoselective reactions of enolates derived from esters of menthol are a classic example of this approach.

Relevance in Drug Development and Signaling Pathways

While this compound itself is primarily a synthetic tool, the menthyl moiety and the carbamate (B1207046) linkage it forms are of significant interest to drug development professionals.

Pharmacological Activity of Menthyl Derivatives: Menthol and its derivatives are known to possess a range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[4] These effects are often mediated through interactions with specific biological targets.

Interaction with Signaling Pathways: A key signaling pathway influenced by menthol and its derivatives is the one involving the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel .[1][2] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Activation of TRPM8 leads to an influx of calcium ions, which in sensory neurons, is perceived as a cooling sensation. This mechanism is the basis for the use of menthol in topical analgesics for muscle pain and in respiratory remedies.[1][3]

The potential for menthyl derivatives to modulate other ion channels and receptors, such as nicotinic acetylcholine (B1216132) receptors and GABAergic systems, is an active area of research.[1]

Caption: Simplified signaling pathway of menthol derivatives via TRPM8 activation.

Menthyl Carbamates in Drug Design: The carbamate functionality formed from the reaction of this compound can be a stable linkage in drug molecules. Menthyl carbamate derivatives have been investigated for various therapeutic applications, including as potential anti-cellulite agents.[5] The menthyl group can improve the pharmacokinetic properties of a drug, such as its lipophilicity and membrane permeability.

Conclusion

This compound is a versatile and valuable reagent for the modern organic chemist. Its well-defined stereochemistry and the rigid conformational bias of the menthyl group make it an excellent choice for the separation of enantiomers and for inducing diastereoselectivity in asymmetric synthesis. For professionals in drug development, an understanding of the chemistry of this reagent is complemented by the knowledge of the pharmacological activities of the resulting menthyl-containing molecules and their interactions with key biological signaling pathways. This guide has provided a comprehensive overview of these aspects, offering both the practical chemical knowledge and the broader biological context necessary for its effective application in research and development.

References

- 1. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. sbblgroup.com [sbblgroup.com]

- 4. rjptonline.org [rjptonline.org]

- 5. WO2010089421A2 - Menthyl carbamate compounds as active anti-cellulite ingredients - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of (1S)-(+)-Menthyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (1S)-(+)-Menthyl chloroformate, a valuable chiral auxiliary in asymmetric synthesis. This document outlines a detailed experimental protocol, purification methods, and key characterization data to support researchers in the successful preparation of this important chemical intermediate.

Overview

This compound is a chiral reagent frequently employed in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility lies in its ability to introduce a chiral menthyl group, facilitating the diastereoselective synthesis of target compounds. The synthesis of this compound is typically achieved by the reaction of (1S)-(+)-menthol with a phosgene (B1210022) equivalent, such as triphosgene (B27547).

Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉ClO₂ | [1][2] |

| Molecular Weight | 218.72 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 108-109 °C at 11 mmHg | [1][3] |

| Density | 1.031 g/mL at 25 °C | [1][3] |

| Optical Activity | [α]₂₀/D +83° (c=1 in chloroform) | [1][4] |

| Refractive Index | n₂₀/D 1.458 | [1][3] |

| Purity (ee) | ≥97% (GLC) | [1][4] |

| Storage Temperature | 2-8°C | [1][3] |

Synthesis of this compound

The synthesis of this compound is accomplished by reacting (1S)-(+)-menthol with triphosgene in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct. Triphosgene, a solid and safer alternative to gaseous phosgene, is used as the chloroformylating agent.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of (-)-menthyl chloroformate.[5]

Materials:

-

(1S)-(+)-Menthol

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Pyridine

-

Toluene (B28343) (anhydrous)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon/nitrogen inlet.

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask under an argon atmosphere, dissolve triphosgene (0.074 mol) in anhydrous toluene (260 mL). Cool the solution to 0 °C using an ice bath.

-

Addition of Pyridine: Slowly add a solution of pyridine (0.27 mol) in anhydrous toluene (150 mL) dropwise to the stirred triphosgene solution at 0 °C. Maintain the temperature below 5 °C during the addition.

-

Addition of (1S)-(+)-Menthol: After stirring for 15 minutes at 0 °C, add a solution of (1S)-(+)-menthol (0.18 mol) in anhydrous toluene (100 mL) dropwise via the dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Workup: Dilute the reaction mixture with deionized water (300 mL). Transfer the mixture to a separatory funnel and extract with toluene (2 x 200 mL).

-

Washing: Wash the combined organic layers sequentially with deionized water (200 mL) and brine (200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound as a colorless oil.

Quantitative Data

| Parameter | Value | Reference(s) |

| Theoretical Yield | ~39.3 g (for 0.18 mol scale) | [5] |

| Reported Yield | Quantitative (used crude) | [5] |

| Purity (crude) | >95% (typical for similar reactions) | [6] |

Purification

The crude this compound can often be used directly in subsequent reactions without further purification.[5] However, for applications requiring high purity, vacuum distillation is the recommended method.

Purification Workflow

Caption: Purification workflow for this compound.

Vacuum Distillation Protocol

Equipment:

-

Distillation apparatus with a short Vigreux column

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Receiving flask cooled in an ice bath

Procedure:

-

Transfer the crude this compound to the distillation flask.

-

Assemble the distillation apparatus and ensure all joints are well-sealed.

-

Gradually apply vacuum to the system, aiming for a pressure of approximately 11 mmHg.

-

Slowly heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at 108-109 °C.

-

The purified product should be a colorless liquid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data

The following are the expected spectroscopic data for this compound. Note that the NMR and IR spectra for the (+) and (-) enantiomers are identical.

¹H NMR (CDCl₃): The proton NMR spectrum is complex due to the overlapping signals of the menthyl group protons. The characteristic signal for the proton on the carbon bearing the chloroformate group is expected to be a downfield triplet of doublets.

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for each of the 11 carbons in the molecule. The carbonyl carbon of the chloroformate group is expected to be the most downfield signal.

Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the C=O stretch of the chloroformate group, typically in the range of 1775-1785 cm⁻¹.

Safety Information

5.1. Reagent Hazards

-

Triphosgene: A toxic and corrosive solid. It is a moisture-sensitive lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

-

Toluene: A flammable liquid and a known reproductive toxin. Avoid inhalation and skin contact. Use in a fume hood.

5.2. Product Hazards

-

This compound: A corrosive liquid that can cause severe skin burns and eye damage. It is also toxic if inhaled. Handle with care in a fume hood, wearing appropriate PPE.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. This compound ee 97 GLC 7635-54-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. (1S)-(+)-氯甲酸薄荷酯 optical purity ee: 97% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. (-)-MENTHYL CHLOROFORMATE synthesis - chemicalbook [chemicalbook.com]

- 6. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety Data of (1S)-(+)-Menthyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (1S)-(+)-Menthyl chloroformate, as compiled from Safety Data Sheets (SDS). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. This document presents quantitative data in structured tables, outlines the likely experimental methodologies for toxicity assessment based on standardized guidelines, and includes visualizations of key safety workflows.

Chemical and Physical Properties

This compound is a liquid chemical intermediate utilized in asymmetric synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₉ClO₂ |

| Molecular Weight | 218.72 g/mol [1] |

| Appearance | Liquid[1] |

| Boiling Point | 108-109 °C at 11 mmHg[1] |

| Density | 1.031 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.458[1] |

| Optical Activity | [α]20/D +83°, c = 1 in chloroform[1] |

| Flash Point | 70 °C (158 °F) - closed cup[1] |

| Storage Temperature | 2-8°C[1] |

Toxicological and Safety Data

This compound is classified as a hazardous substance. The GHS classification and other critical safety data are summarized in Table 2.

| Parameter | Classification/Value |

| GHS Signal Word | Danger[1] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled.[1][2] |

| GHS Hazard Classifications | Skin Corrosion/Irritation: Category 1B. Acute Toxicity, Inhalation: Category 3.[1][2] |

| Storage Class | 6.1A - Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials[1] |

Experimental Protocols for Hazard Classification

While the specific experimental data for this compound are not detailed in the provided Safety Data Sheets, the GHS classifications are based on standardized testing protocols, most commonly those established by the Organisation for Economic Co-operation and Development (OECD). The likely methodologies for determining the cited hazard classifications are outlined below.

Skin Corrosion/Irritation (GHS Category 1B - H314)

The determination of skin corrosion potential is likely based on in vitro methods to avoid animal testing. The relevant OECD test guideline is:

-

OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method [1][3][4]

-

Principle: This test method utilizes a three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. The test chemical is applied topically to the surface of the skin tissue.[1][4] Corrosive substances are identified by their ability to cause cell death in the skin model, which is measured by the reduction of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt by the mitochondria of viable cells.[1]

-

Methodology:

-

Test System: A reconstructed human epidermis model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, is used.

-

Application of Test Chemical: A defined amount of this compound is applied to the surface of the RhE tissue for specific exposure periods (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, the tissue is rinsed and incubated with MTT solution. The amount of formazan produced is quantified by spectrophotometry after extraction.

-

Classification: A chemical is classified as corrosive (Category 1) if the mean tissue viability is significantly reduced below certain thresholds after specific exposure times. Sub-categorization into 1A, 1B, or 1C is based on the duration of exposure required to cause a reduction in cell viability below 50% and 15%.[4]

-

-

Acute Inhalation Toxicity (GHS Category 3 - H331)

The assessment of acute inhalation toxicity is likely conducted in accordance with the following OECD guideline:

-

OECD Test Guideline 403: Acute Inhalation Toxicity [2][5]

-

Principle: This guideline describes procedures for assessing the health hazards of a substance following short-term inhalation exposure. The test determines the median lethal concentration (LC50) or an approximate lethal concentration of a substance.

-

Methodology:

-

Test Animals: Typically, young adult rats of a standard laboratory strain are used.

-

Exposure: Animals are exposed to the test substance, administered as a vapor, aerosol, or gas, in a whole-body or nose-only inhalation chamber for a defined period, usually 4 hours.[5] Multiple concentration groups are used to establish a dose-response relationship.

-

Observation Period: Following exposure, the animals are observed for up to 14 days for signs of toxicity and mortality.[5] Body weight is recorded periodically.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Classification: The LC50 value (the concentration estimated to cause mortality in 50% of the test animals) is calculated. Based on the LC50 value, the substance is classified into one of the GHS categories for acute inhalation toxicity. A substance is classified as Category 3 ("Toxic if inhaled") if its 4-hour LC50 for vapors is between 2.5 and 10.0 mg/L.

-

-

Visualized Safety Workflows

To facilitate a clear understanding of the safety procedures associated with this compound, the following diagrams illustrate the logical flow of hazard identification and emergency response based on the information provided in the SDS.

References

A Comprehensive Technical Guide to the Solubility of (1S)-(+)-Menthyl Chloroformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (1S)-(+)-Menthyl chloroformate in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and a relevant chemical synthesis pathway.

Introduction to this compound

This compound is a chiral chemical intermediate widely used in asymmetric synthesis.[1] Its utility in the stereospecific synthesis of various compounds makes understanding its behavior in different solvent systems crucial for reaction optimization, purification, and formulation development.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Chloroform | Sparingly Soluble | |

| Methanol | Sparingly Soluble |

Furthermore, a study on the solvolysis of this compound was conducted in 28 different pure and mixed solvent systems. While this study does not provide explicit solubility values, the ability to perform kinetic studies implies that the compound is sufficiently soluble in these solvents for such analyses. The solvents used in the study provide a practical list of potential solvents for this compound.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a given solvent.[2][3][4][5] The following protocol is a representative procedure adapted for a liquid solute like this compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure that a separate liquid phase of the solute remains after equilibrium is reached.

-

Addition of Solvent: Accurately add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of an undissolved phase of this compound.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow for complete phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a pipette. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved microdroplets.

-

Dilution: Accurately dilute the filtered aliquot with the same organic solvent to a concentration suitable for the analytical method.

-

Concentration Analysis: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent, typically expressed in g/L, mg/mL, or mol/L.

Visualization of a Relevant Chemical Pathway

To provide further context for the use of this compound, the following diagram illustrates its synthesis from L-menthol and triphosgene. This reaction is a common method for its preparation and highlights a practical application where solvent choice is critical.[6]

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of (1S)-(+)-Menthyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (1S)-(+)-Menthyl chloroformate (CAS 7635-54-3), a key chiral auxiliary reagent used in asymmetric synthesis.[1][2] The document outlines its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Due to the scarcity of publicly available experimental spectra, this guide presents a combination of experimentally reported data where available and theoretically predicted values based on the compound's structure. Detailed experimental protocols for acquiring such spectra are also provided for researchers aiming to perform their own analyses.

This compound is a colorless liquid with the molecular formula C₁₁H₁₉ClO₂ and a molecular weight of 218.72 g/mol .[1][3][4] It is widely utilized for the derivatization of amines and alcohols to facilitate their separation and characterization.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a complete, publicly available experimental dataset for this compound is not available, a certificate of analysis for the compound confirms that its ¹H-NMR spectrum is consistent with its structure.[5] The tables below provide predicted chemical shifts (δ) in parts per million (ppm) for both ¹H and ¹³C NMR, referenced to tetramethylsilane (B1202638) (TMS). These predictions are based on the known chemical environment of the nuclei within the menthyl and chloroformate moieties.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.75 - 4.65 | ddd | 1H | H-C-O (Cyclohexyl C1) |

| ~2.10 - 2.00 | m | 1H | H-C(CH₃)₂ (Isopropyl CH) |

| ~1.75 - 1.65 | m | 2H | Cyclohexyl CH₂ |

| ~1.55 - 1.45 | m | 2H | Cyclohexyl CH₂ |

| ~1.15 - 1.00 | m | 2H | Cyclohexyl CH₂ |

| ~0.95 - 0.85 | m | 1H | Cyclohexyl CH |

| 0.92 | d | 3H | Cyclohexyl CH₃ |

| 0.90 | d | 3H | Isopropyl CH₃ |

| 0.78 | d | 3H | Isopropyl CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C=O (Chloroformate) |

| ~85.0 | C-O (Cyclohexyl C1) |

| ~47.0 | Cyclohexyl C-CH(CH₃)₂ |

| ~41.0 | Cyclohexyl C-CH₃ |

| ~34.0 | Cyclohexyl CH₂ |

| ~31.5 | C-H (Isopropyl) |

| ~26.0 | Cyclohexyl CH₂ |

| ~23.0 | Cyclohexyl CH₂ |

| ~22.0 | Cyclohexyl CH₃ |

| ~20.5 | Isopropyl CH₃ |

| ~16.0 | Isopropyl CH₃ |

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O bond of the chloroformate group and the C-H bonds of the alkyl structure. While a full experimental spectrum is not publicly accessible, an entry for the FT-IR spectrum of the enantiomer, (-)-menthyl chloroformate, exists, which would be identical.[6]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960 - 2870 | Strong | C-H Stretch | Alkane (Menthyl) |

| ~1780 | Strong | C=O Stretch | Acid Halide (Chloroformate) |

| ~1465 | Medium | C-H Bend | Alkane |

| ~1370 | Medium | C-H Bend (gem-dimethyl) | Isopropyl |

| ~1170 - 1150 | Strong | C-O Stretch | Ester |

| ~700 - 600 | Strong | C-Cl Stretch | Chloroformate |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. GC-MS data for menthyl chloroformate indicates the presence of major fragments.[7]

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Relative Intensity | Possible Fragment Ion |

| 218/220 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 138 | High | [M - COCl - H]⁺ (Menthyl cation) |

| 123 | High | [C₉H₁₅]⁺ (Fragment from Menthyl group) |

| 95 | Medium | [C₇H₁₁]⁺ (Fragment from Menthyl group) |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl fragment) |

| 69 | Medium | [C₅H₉]⁺ (Fragment from Menthyl group) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for modern spectroscopic instruments.

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The solution is prepared directly in a clean, dry 5 mm NMR tube.

-

Instrumental Analysis :

-

Spectrometer : A 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃. The field homogeneity is then optimized through an automated or manual shimming process to ensure high resolution.

-

Acquisition (¹H NMR) : A standard one-pulse proton experiment is performed. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

Acquisition (¹³C NMR) : A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans are typically required to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

-

Data Processing : The raw Free Induction Decay (FID) data is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Sample Preparation : As this compound is a liquid, the simplest method is to prepare a neat sample. A single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then pressed together to form a thin capillary film.

-

Instrumental Analysis :

-

Spectrometer : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Scan : A background spectrum of the empty sample compartment (or the clean salt plates) is recorded to subtract the absorbance from air (CO₂, H₂O) and the plates themselves.

-

Sample Scan : The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing : The final absorbance spectrum is generated by ratioing the sample scan against the background scan. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumental Analysis (GC-MS) :

-

System : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Injection : 1 µL of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms) to separate the analyte from any impurities. The oven temperature is programmed to ramp up to ensure elution.

-

Ionization : As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Data Processing : A mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. scbt.com [scbt.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Chloroformate | Sigma-Aldrich [sigmaaldrich.com]

- 4. (1S)-(+)-氯甲酸薄荷酯 optical purity ee: 97% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemfaces.com [chemfaces.com]

- 6. (-)-MENTHYL CHLOROFORMATE(14602-86-9)FT-IR [m.chemicalbook.com]

- 7. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chiral Derivatizing Agents for Enantioseparation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Derivatizing Agents

In the realm of stereochemistry, the analysis and separation of enantiomers are of paramount importance, particularly in the pharmaceutical industry where the biological activity of a drug is often enantiomer-dependent.[1] Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their differentiation a significant analytical challenge.[2] Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that covalently react with a mixture of enantiomers to form diastereomers.[3] Unlike enantiomers, diastereomers have distinct physical and chemical properties, which allows for their separation and quantification using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography (High-Performance Liquid Chromatography - HPLC, and Gas Chromatography - GC).[2][4] This conversion of an enantiomeric mixture into a diastereomeric mixture is the cornerstone of indirect enantioseparation methods.[5]

The ideal Chiral Derivatizing Agent should possess several key characteristics:

-

Enantiomeric Purity: The CDA itself must be of high enantiomeric purity to ensure accurate quantification of the analyte's enantiomers.[4]

-

Quantitative Reaction: The reaction between the CDA and the analyte should proceed to completion without any kinetic resolution, which is the preferential reaction of one enantiomer over the other.[2]

-

Stereochemical Stability: The CDA and the analyte should not undergo racemization during the derivatization reaction.[2]

-

Distinct Signals: The resulting diastereomers should exhibit baseline-resolved signals in the chosen analytical technique, be it distinct chemical shifts in NMR or well-separated peaks in chromatography.[6]

The use of CDAs has a rich history, with one of the earliest and most well-known examples being the work of Harry S. Mosher in 1969 with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), now famously known as Mosher's acid.[2] While the advent of chiral stationary phases for direct HPLC analysis has provided an alternative, the use of CDAs remains a robust and widely applicable strategy for enantioseparation.[2]

Principles of Enantioseparation via Chiral Derivatization

The fundamental principle behind the use of chiral derivatizing agents is the transformation of a difficult-to-separate mixture of enantiomers into an easier-to-separate mixture of diastereomers. This process can be broken down into two main stages: the derivatization reaction and the subsequent analytical separation.

The Derivatization Reaction

A chiral analyte, existing as a mixture of (R)- and (S)-enantiomers, is reacted with a single, pure enantiomer of a chiral derivatizing agent, for instance, an (R')-CDA. This reaction results in the formation of two diastereomers: (R,R') and (S,R').

(R)-Analyte + (R')-CDA → (R,R')-Diastereomer (S)-Analyte + (R')-CDA → (S,R')-Diastereomer

These newly formed diastereomers now have different physical properties, including melting points, boiling points, solubilities, and, most importantly for analytical purposes, different spectroscopic and chromatographic behaviors.

Analytical Techniques for Diastereomer Separation

Once the diastereomers are formed, they can be separated and quantified using a variety of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In an achiral solvent, the NMR spectra of enantiomers are identical. However, the NMR spectra of diastereomers are distinct.[2] The difference in the chemical shifts (Δδ) of corresponding nuclei in the two diastereomers allows for their individual quantification by integrating the respective signals.[6] This technique is particularly powerful for determining enantiomeric excess (ee).

-

Chromatography (HPLC and GC): Diastereomers exhibit different interactions with achiral stationary phases.[7] This difference in interaction leads to different retention times, allowing for their separation by HPLC or GC.[8][9] The ratio of the peak areas of the separated diastereomers corresponds to the enantiomeric ratio of the original analyte.

Types of Chiral Derivatizing Agents

Chiral derivatizing agents are typically classified based on the functional group of the analyte they react with.

For Alcohols and Amines

Alcohols and amines are common functional groups in chiral molecules, and a variety of CDAs have been developed for their derivatization.

-

Mosher's Acid (MTPA) and its Analogs: α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) is a widely used CDA for determining the absolute configuration and enantiomeric purity of alcohols and amines.[2][10] It reacts with these functional groups to form diastereomeric esters and amides, respectively. The presence of the trifluoromethyl group provides a useful signal in ¹⁹F NMR spectroscopy.[11] Newer analogs, such as α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), have been shown to provide superior resolution in some cases.[2]

-

Pirkle's Alcohol: Developed in 1977, Pirkle's alcohol is another important CDA used in NMR spectroscopy.[2]

-

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent): While primarily used for amino acids, Marfey's reagent can also be used for the derivatization of primary amines.[4]

-

o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindoles, which can be separated by HPLC.[4]

For Amino Acids

The analysis of amino acid enantiomers is crucial in many biological and pharmaceutical contexts.

-

Marfey's Reagent (FDAA): This is the most common CDA for the HPLC analysis of amino acids.[3] It reacts with the primary amine group of amino acids to form stable diastereomers that can be readily separated on a reverse-phase column and detected by UV absorbance.[4][12]

For Carboxylic Acids

A number of CDAs have been developed for the enantioseparation of chiral carboxylic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs). These CDAs are typically chiral amines that form diastereomeric amides with the carboxylic acids. Examples include:

-

N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) [6]

-

(S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitro-phenyl)piperazine (APy-PPZ) [6]

Quantitative Data Presentation

The efficacy of a chiral derivatizing agent is determined by the degree of separation it provides for the resulting diastereomers. This is quantified by the chemical shift difference (Δδ) in NMR spectroscopy and the resolution (Rs) or separation factor (α) in chromatography.

Table 1: NMR Chemical Shift Differences (Δδ) for Diastereomers Formed with Chiral Derivatizing Agents

| Analyte | Chiral Derivatizing Agent | Observed Nucleus | Solvent | Δδ (ppm) | Reference |

| (+)-2-Butanol | (R)- and (S)-MαNP Acid | ¹H | CDCl₃ | Varies for different protons | [10] |

| Amino Acid Benzyl Esters | (R)-Mosher's Acid | ¹H | CDCl₃ | Varies by amino acid | [13] |

| 2,4-Pentanediol | (R)-(-)-Mosher's Acid Chloride | ¹H | CDCl₃ | Not specified | [14] |

Note: Specific Δδ values are highly dependent on the analyte and experimental conditions.

Table 2: Chromatographic Separation of Diastereomers Formed with Chiral Derivatizing Agents

| Analyte (Functional Group) | Chiral Derivatizing Agent | Method | Column | Resolution (Rs) | Reference |

| Ketoprofen (Carboxylic Acid) | OTPA | RP-HPLC | ODS (C18) | > 1.54 | [6] |

| Naproxen (Carboxylic Acid) | OTPA | RP-HPLC | ODS (C18) | > 1.54 | [6] |

| Ibuprofen (Carboxylic Acid) | OTPA | RP-HPLC | ODS (C18) | > 1.54 | [6] |

| Amino Acids | Marfey's Reagent (FDAA) | RP-HPLC | C3 or C18 | Baseline separation | [3][15] |

| Primary Amines | Marfey's Reagent (FDAA) | RP-HPLC | C8 or C18 | ≥ 1.5 | [4] |

| Aromatic Alcohols | (No CDA - Direct) | Chiral GC | Diproline CSP | 1.37 - 4.33 | [16] |

| Aromatic & Aliphatic Amines | Trifluoroacetic anhydride (B1165640) | Chiral GC | Diproline CSP | Varies | [16] |

Experimental Protocols

Detailed and validated experimental procedures are essential for achieving reliable and reproducible results in enantioseparation using chiral derivatizing agents.

Protocol for NMR Analysis using Mosher's Acid (for Alcohols)

This protocol is a representative method for the derivatization of a chiral secondary alcohol with Mosher's acid chloride for the purpose of determining enantiomeric excess by ¹H NMR.

Reagents:

-

Chiral alcohol (~5 mg)

-

Anhydrous pyridine (B92270) or triethylamine (B128534) (~100 µL)

-

(R)- or (S)-Mosher's acid chloride (~1.2 equivalents)

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) as a reaction solvent (~0.5 mL)

Procedure:

-

In a dry NMR tube, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃).[14]

-

Add a small drop of anhydrous pyridine.

-

Add approximately 1.2 equivalents of enantiomerically pure Mosher's acid chloride (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[4]

-

Cap the NMR tube and gently agitate to mix the contents.

-

Allow the reaction to proceed at room temperature for at least 30 minutes, or until the reaction is complete (monitor by TLC or NMR).

-

Acquire the ¹H NMR spectrum of the resulting diastereomeric Mosher's esters.

-

Identify a well-resolved pair of signals corresponding to the two diastereomers.

-

Integrate the signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.

Protocol for HPLC Analysis of Amino Acids using Marfey's Reagent (FDAA)

This protocol describes the pre-column derivatization of amino acids with Marfey's reagent for subsequent separation by reverse-phase HPLC.[15]

Reagents:

-

Amino acid sample (hydrolysate or standard, ~10-50 nmol)

-

1 M Sodium bicarbonate solution (100 µL)

-

1% (w/v) Marfey's Reagent (FDAA) in acetone (B3395972) (200 µL)

-

2 M Hydrochloric acid (50 µL)

-

HPLC grade solvents (e.g., acetonitrile (B52724), water, buffer such as triethylammonium (B8662869) phosphate (B84403) at pH 3)

Procedure:

-

Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate solution in a small vial.[4]

-

Add 200 µL of the 1% Marfey's Reagent solution in acetone.[4]

-

After incubation, cool the reaction mixture to room temperature.

-

Neutralize the reaction by adding 50 µL of 2 M hydrochloric acid.[4]

-

The sample is now ready for injection into the HPLC system.

-

Analyze the sample using a reverse-phase column (e.g., C18 or C8) with UV detection at 340 nm.[3][4]

-

A typical mobile phase is a gradient of acetonitrile and an aqueous buffer.

General Protocol for GC Derivatization of Alcohols and Amines

This protocol outlines a general procedure for the derivatization of alcohols and amines to increase their volatility for GC analysis. For enantioseparation, this would be followed by analysis on a chiral GC column.

Reagents:

-

Chiral alcohol or amine (~1 mg)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) for acylation)

-

Catalyst (e.g., pyridine)

Procedure:

-

Dissolve the analyte in a suitable anhydrous solvent in a reaction vial.

-

Add an excess of the derivatizing reagent (e.g., TFAA).[16]

-

Add a catalytic amount of a base such as pyridine.

-

Heat the reaction mixture if necessary to drive the reaction to completion (e.g., 60°C for 30 minutes).[17]

-

After cooling, quench the reaction with water.

-

Extract the derivatized product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Concentrate the sample for GC analysis.

Visualizations

Logical Workflow for Enantioseparation using CDAs

Caption: General workflow for the enantioseparation of a chiral analyte using a chiral derivatizing agent.

Reaction Mechanism: Formation of Mosher's Esters

Caption: Simplified reaction mechanism for the formation of diastereomeric Mosher's esters.

Reaction Mechanism: Derivatization with Marfey's Reagent

Caption: Reaction of an amino acid with Marfey's reagent to form diastereomeric derivatives.

Logical Pathway of Chiral Derivatization for Analysis

Caption: Logical pathway illustrating the use of CDAs for enantioseparation analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatographic determination of enantiomers as diastereomers following pre-column derivatization and applications to pharmacokinetic studies: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral analysis - Wikipedia [en.wikipedia.org]

- 10. Chiral Derivatizing Agent for Absolute Configuration | TCI AMERICA [tcichemicals.com]

- 11. youtube.com [youtube.com]

- 12. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Chiral Derivatization of Primary Amines with (1S)-(+)-Menthyl Chloroformate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective analysis of chiral primary amines is a critical aspect of drug discovery, development, and quality control. The biological activity of chiral molecules can vary significantly between enantiomers, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, robust analytical methods are required to separate and quantify the individual enantiomers of chiral primary amines.

One effective strategy for the chiral resolution of primary amines is derivatization with a chiral reagent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). (1S)-(+)-Menthyl chloroformate is a versatile chiral derivatizing agent that reacts with primary amines to form stable carbamate (B1207046) diastereomers, enabling their successful enantiomeric separation.

This document provides detailed application notes and protocols for the chiral derivatization of primary amines using this compound, focusing on both GC-MS and HPLC analysis.

Reaction Mechanism

The derivatization reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of this compound. This results in the formation of a carbamate linkage and the elimination of hydrochloric acid. The chiral center in the menthyl group of the derivatizing agent introduces a second chiral center into the molecule, creating a pair of diastereomers from the initial pair of enantiomers.

Caption: Reaction of a primary amine with this compound.

Experimental Protocols

I. Chiral Derivatization of Primary Amines for GC-MS Analysis

This protocol is adapted from the derivatization of tetrahydroisoquinolines and can be applied to a broad range of primary amines.[1]

Materials:

-

Primary amine sample

-

This compound

-

Acetonitrile (B52724) (anhydrous)

-

Triethylamine (B128534) (TEA)

-

Vials with caps

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve approximately 3 mg of the racemic or enantiomerically enriched primary amine in 1 mL of anhydrous acetonitrile in a clean vial.

-

Addition of Base: Add 20 µL of triethylamine (TEA) to the solution. TEA acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

-

Addition of Derivatizing Agent: Add 10 µL of this compound to the mixture.

-

Reaction: Cap the vial and vortex the mixture. Allow the reaction to proceed for 10 minutes at room temperature.

-

Analysis: The resulting solution containing the diastereomeric carbamates can be directly injected into the GC-MS system.

II. Chiral Derivatization of Amphetamine and Methamphetamine for GC-MS Analysis

This protocol is specifically for the analysis of amphetamine and methamphetamine in urine samples.

Materials:

-

Urine sample

-

Internal standard (e.g., L-amphetamine)

-

Carbonate buffer (K2CO3/KHCO3, 100 g/L each)

-

Pyridine

-

2% (v/v) (-)-Menthyl chloroformate in isooctane

-

n-Pentane

-

Ethyl acetate (B1210297)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator

Procedure:

-

Sample Preparation: To 1 mL of urine in a centrifuge tube, add a known amount of the internal standard.

-

pH Adjustment: Add 0.25 mL of carbonate buffer and 20 µL of pyridine.

-

Derivatization: Add 50 µL of 2% (-)-menthyl chloroformate solution in isooctane. Vortex the mixture briefly.

-

Extraction: Add 5 mL of n-pentane and shake for 10 minutes to extract the derivatives.

-

Phase Separation: Centrifuge at 2500 rpm for 5 minutes.

-

Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under reduced pressure.

-

Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Data Presentation

GC-MS Analysis of Derivatized Tetrahydroisoquinoline Diastereomers[1]

| Analyte (THIQ) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (R) | Separation Factor (α) |

| 1-methyl-THIQ | 28.55 | 28.71 | 1.62 | 1.01 |

| 1-ethyl-THIQ | 29.32 | 29.51 | 1.83 | 1.01 |

| 1-phenyl-THIQ | 35.21 | 35.53 | 2.51 | 1.01 |

| 6,7-dimethoxy-1-methyl-THIQ | 33.84 | 34.02 | 1.75 | 1.01 |

| 6,7-dimethoxy-1-ethyl-THIQ | 34.45 | 34.66 | 1.95 | 1.01 |

Note: The resolution factor (R) should ideally be greater than 1.5 for baseline separation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral derivatization and analysis of primary amines.

Caption: General workflow for chiral derivatization and analysis.

Discussion

The use of this compound for the chiral derivatization of primary amines offers a reliable and straightforward method for determining enantiomeric purity. The derivatization reaction is typically fast and proceeds under mild conditions at room temperature. The resulting diastereomeric carbamates are stable and exhibit good chromatographic properties, allowing for their separation on standard achiral columns.

For GC-MS analysis, the method has been successfully applied to various primary amines, including tetrahydroisoquinolines and amphetamines. The separation of the diastereomers is often sufficient to achieve baseline resolution, enabling accurate quantification.

For HPLC analysis, the separation of the diastereomers can be achieved on reversed-phase columns. The development of a suitable mobile phase gradient is crucial for optimizing the resolution of the diastereomeric pairs. While specific protocols for a wide range of primary amines using this compound and HPLC are not as readily available in the literature as for GC-MS, the general principles of reversed-phase chromatography apply. Method development would involve screening different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and additives (e.g., formic acid or ammonium (B1175870) acetate) to achieve optimal separation.

Conclusion

Chiral derivatization with this compound is a valuable tool for the enantioselective analysis of primary amines. The protocols provided herein for GC-MS analysis offer a solid foundation for researchers, scientists, and drug development professionals. While further method development may be required for specific applications, particularly for HPLC analysis, the principles outlined in these application notes provide a clear pathway to achieving successful chiral separations. The use of this derivatization strategy contributes to the accurate assessment of enantiomeric purity, which is essential for the development of safe and effective chiral drugs.

References

Application Note: HPLC Method Development for the Separation of Menthyl Carbamate Diastereomers

Abstract

This application note presents a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the separation of diastereomers of menthyl carbamates. Diastereomeric separation is a critical step in the development and quality control of pharmaceuticals and other chemical entities where stereochemistry can significantly impact biological activity. This document outlines two primary approaches: a normal-phase chromatography method using an achiral silica (B1680970) column and a chiral chromatography method employing a polysaccharide-based chiral stationary phase. Detailed experimental protocols, data presentation, and a logical workflow for method development are provided to guide researchers in achieving optimal separation of menthyl carbamate (B1207046) diastereomers.

Introduction

Menthyl carbamates are a class of organic compounds that often find application in the pharmaceutical and flavor industries. The menthyl group, derived from menthol, contains three chiral centers, and when reacted with an amine to form a carbamate, additional stereocenters may be introduced. This can result in the formation of multiple diastereomers. As stereoisomers can exhibit different pharmacological, toxicological, and sensory properties, the ability to separate and quantify individual diastereomers is of paramount importance for drug development, quality control, and regulatory compliance.

Diastereomers, unlike enantiomers, possess different physicochemical properties, which allows for their separation using standard achiral chromatographic techniques. However, achieving baseline resolution can be challenging due to subtle structural differences. This application note provides a systematic approach to developing a robust HPLC method for the separation of menthyl carbamate diastereomers, exploring both normal-phase and chiral separation strategies.

Experimental Protocols

Normal-Phase HPLC on an Achiral Column

Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is often effective for separating diastereomers with slight differences in polarity.

Instrumentation and Columns:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

-

Stationary Phase: Silica gel column (e.g., ZORBAX Rx-SIL, 4.6 x 150 mm, 5 µm).

Mobile Phase and Solvents:

-

Hexane (B92381) (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Ethanol (B145695) (EtOH) (HPLC grade)

Sample Preparation: A stock solution of the menthyl carbamate diastereomeric mixture is prepared by dissolving the sample in the initial mobile phase composition or a compatible solvent (e.g., hexane/IPA mixture) to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Starting Point):

-

Mobile Phase: 95:5 (v/v) Hexane:Isopropanol

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm (or a wavelength appropriate for the carbamate's chromophore)

-

Injection Volume: 10 µL

Method Development and Optimization: If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), the following parameters should be systematically adjusted:

-

Mobile Phase Composition: Vary the percentage of the polar modifier (IPA or EtOH). A gradual increase in the modifier concentration will decrease retention times. Test different modifiers (e.g., ethanol) as they can alter selectivity.

-

Flow Rate: Adjust the flow rate between 0.8 and 1.5 mL/min. Lower flow rates can improve resolution but increase run time.

-

Column Temperature: Investigate the effect of temperature in the range of 20-40 °C. Lower temperatures often enhance separation for diastereomers.

Chiral HPLC on a Polysaccharide-Based Column

For challenging separations where achiral methods are insufficient, a chiral stationary phase (CSP) can provide the necessary selectivity. Polysaccharide-based CSPs are versatile and widely used for stereoisomer separations.

Instrumentation and Columns:

-

HPLC System: As described for the normal-phase method.

-

Stationary Phase: Amylose or cellulose-based chiral column (e.g., CHIRALPAK® IC, 4.6 x 250 mm, 5 µm).[1]

Mobile Phase and Solvents:

-

Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Isopropanol (HPLC grade)

Sample Preparation: As described for the normal-phase method.

Chromatographic Conditions (Starting Point):

-

Mobile Phase: 95:5 (v/v) Hexane:Ethanol.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 40 °C.[1]

-

Detection Wavelength: 254 nm (or as appropriate).[1]

-

Injection Volume: 10 µL

Method Development and Optimization:

-

Mobile Phase Composition: Adjust the ratio of hexane to the alcohol modifier. The type of alcohol (e.g., ethanol vs. isopropanol) can significantly impact selectivity and resolution.

-

Temperature: Optimize the column temperature. In chiral separations, temperature can have a pronounced effect on the thermodynamics of the chiral recognition process.

-

Flow Rate: Modify the flow rate to balance resolution and analysis time.

Data Presentation

The following tables summarize hypothetical quantitative data for the separation of two diastereomers of a model menthyl carbamate under different chromatographic conditions. This data is intended to serve as a guide for expected results during method development.

Table 1: Normal-Phase HPLC Method Development Data

| Condition ID | Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp (°C) | Retention Time (Diastereomer 1, min) | Retention Time (Diastereomer 2, min) | Resolution (Rs) |

| NP-1 | Silica | Hexane:IPA (95:5) | 1.0 | 25 | 8.2 | 9.1 | 1.3 |

| NP-2 | Silica | Hexane:IPA (98:2) | 1.0 | 25 | 12.5 | 14.2 | 1.8 |

| NP-3 | Silica | Hexane:EtOH (95:5) | 1.0 | 25 | 7.5 | 8.5 | 1.4 |

| NP-4 | Silica | Hexane:IPA (98:2) | 0.8 | 20 | 15.1 | 17.3 | 2.1 |

Table 2: Chiral HPLC Method Development Data

| Condition ID | Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp (°C) | Retention Time (Diastereomer 1, min) | Retention Time (Diastereomer 2, min) | Resolution (Rs) |

| CP-1 | CHIRALPAK IC | Hexane:EtOH (95:5) | 1.0 | 40 | 9.6 | 11.8 | 2.5 |

| CP-2 | CHIRALPAK IC | Hexane:IPA (95:5) | 1.0 | 40 | 8.9 | 10.5 | 2.1 |

| CP-3 | CHIRALPAK IC | Hexane:EtOH (90:10) | 1.0 | 30 | 7.1 | 8.5 | 1.9 |

| CP-4 | CHIRALPAK IC | Hexane:EtOH (95:5) | 0.8 | 35 | 11.5 | 14.0 | 2.8 |

Mandatory Visualizations

The following diagram illustrates the logical workflow for the HPLC method development process for diastereomers of menthyl carbamates.

Caption: Workflow for HPLC method development for diastereomer separation.

Conclusion

The separation of menthyl carbamate diastereomers can be effectively achieved using either normal-phase HPLC on a silica column or chiral HPLC with a polysaccharide-based stationary phase. The choice of method will depend on the specific structural characteristics of the diastereomers and the required resolution. The protocols and method development workflow provided in this application note serve as a comprehensive guide for researchers and scientists to establish a robust and reliable separation method. Systematic optimization of mobile phase composition, flow rate, and temperature is crucial for achieving baseline separation and accurate quantification of the individual diastereomers.

References

Application Notes and Protocols for the Derivatization of Chiral Carboxylic Acids with (1S)-(+)-Menthyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of enantiomeric purity is a critical aspect of drug development and chiral chemistry. The derivatization of a racemic or enantiomerically enriched carboxylic acid with an enantiopure chiral derivatizing agent, such as (1S)-(+)-Menthyl Chloroformate, converts the enantiomers into diastereomers. These resulting diastereomeric esters possess distinct physical properties, allowing for their separation and quantification using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This application note provides a detailed protocol for the derivatization of chiral carboxylic acids with this compound, followed by the analysis of the resulting diastereomers.

The reaction proceeds via a nucleophilic acyl substitution, where the carboxylate anion attacks the electrophilic carbonyl carbon of the chloroformate. This process forms a mixed anhydride (B1165640) that subsequently rearranges to the more stable menthyl ester, releasing carbon dioxide. The use of a base, such as pyridine (B92270) or triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Principle and Workflow

The fundamental principle involves the conversion of a pair of enantiomeric carboxylic acids into a pair of diastereomeric menthyl esters. This transformation allows for the analytical distinction between the original enantiomers.

Figure 1: Reaction principle of derivatization.

The general experimental workflow for the derivatization and subsequent analysis is outlined below.

Figure 2: General experimental workflow.

Experimental Protocols

This section provides detailed methodologies for the derivatization of a chiral carboxylic acid and the subsequent analysis of the formed diastereomers by HPLC.

Materials and Reagents

-

Chiral carboxylic acid sample

-

This compound (≥97% purity)

-

Pyridine (anhydrous)

-

Aprotic solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran), anhydrous

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate, dilute HCl)

-

Extraction solvent (e.g., Ethyl acetate (B1210297), Diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate)

-

HPLC grade solvents for mobile phase (e.g., Hexane, Isopropanol, Ethanol)

Derivatization Protocol

This protocol is adapted from a procedure for the derivatization of etodolac (B1671708), a chiral carboxylic acid, with menthyl chloroformate.[1]

-

Sample Preparation: Dissolve the chiral carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) to a concentration of approximately 0.1 M in a clean, dry reaction vial.

-

Addition of Base: Add anhydrous pyridine (1.5-2.0 equivalents) to the solution. Pyridine acts as a catalyst and an acid scavenger.

-

Addition of Derivatizing Agent: Add this compound (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC. For less reactive carboxylic acids, the reaction time may be extended or gentle heating (e.g., 40-50 °C) may be applied. An alternative method involves facilitating the reaction with ultrasonic radiation for a shorter duration (e.g., 10-15 minutes).[1]

-

Work-up:

-

Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate to consume any unreacted chloroformate.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with dilute HCl (e.g., 1 M) to remove pyridine, followed by saturated aqueous sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude diastereomeric menthyl esters.

-

-

Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel.

HPLC Analysis Protocol

The separation of the diastereomeric esters is typically achieved on a normal-phase or chiral stationary phase.

-

Sample Preparation for HPLC: Dissolve the crude or purified diastereomeric ester mixture in the mobile phase or a compatible solvent to a suitable concentration (e.g., 1 mg/mL).

-

HPLC System and Column: Utilize an HPLC system equipped with a UV detector. A chiral column is often effective for separating the diastereomers. For example, a CHIRALPAK® IC column has been shown to be effective.[2]

-

Chromatographic Conditions: The optimal conditions will depend on the specific carboxylic acid derivative. An example of HPLC conditions for the separation of diastereomeric menthyl esters is provided in the table below.[2]

Data Presentation

The following tables summarize quantitative data for the derivatization and analysis of chiral carboxylic acids.

Table 1: Example Derivatization Reaction and Yield

| Carboxylic Acid | Derivatizing Agent | Coupling/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| (rac)-Etodolac | (1R)-(−)-Menthyl Chloroformate | Pyridine | Acetonitrile | 13 min (ultrasound) | Not specified | [1] |

| (rac)-Carboxylic Acid Intermediate | l-(−)-Menthol | MNBA, DMAP | Dichloromethane | Not specified | 85 | [2] |

Table 2: Example HPLC Conditions and Results for Diastereomer Separation

| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Retention Times (min) | Reference |